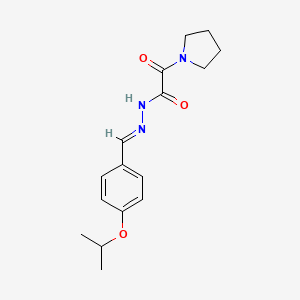![molecular formula C14H18BrN3O3 B3848283 2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3848283.png)
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
説明
2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is commonly known as 'BMAA-NOB' and is synthesized through a specific method, which will be discussed in This paper aims to provide a comprehensive overview of BMAA-NOB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of BMAA-NOB is not fully understood, but it is believed to act through multiple pathways. BMAA-NOB has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. BMAA-NOB has also been shown to scavenge free radicals, which are responsible for oxidative damage in cells. These mechanisms of action make BMAA-NOB a potential therapeutic agent for various diseases.
Biochemical and physiological effects:
BMAA-NOB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMAA-NOB can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. BMAA-NOB has also been shown to scavenge free radicals, which are responsible for oxidative damage in cells. In vivo studies have shown that BMAA-NOB can reduce inflammation and oxidative stress in animal models of various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
実験室実験の利点と制限
BMAA-NOB has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity and consistency. It also has a well-defined chemical structure, which makes it easy to characterize and study. However, there are also limitations to using BMAA-NOB in lab experiments. It is a relatively new compound, which means that there is limited information available on its properties and behavior. It also has a complex mechanism of action, which makes it difficult to study in detail.
将来の方向性
There are several future directions for research on BMAA-NOB. One area of research is to further explore its potential as a therapeutic agent for various diseases. Another area of research is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, BMAA-NOB could be used as a tool to study protein-protein interactions and enzyme kinetics in more detail. Overall, BMAA-NOB has significant potential for scientific research, and further studies are needed to fully explore its properties and applications.
科学的研究の応用
BMAA-NOB has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, BMAA-NOB has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. In pharmacology, BMAA-NOB has been studied for its potential as a drug target for various diseases. In biochemistry, BMAA-NOB has been used as a tool to study protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-9(2)7-16-13(19)14(20)18-17-8-10-6-11(15)4-5-12(10)21-3/h4-6,8-9H,7H2,1-3H3,(H,16,19)(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBLLIWYAEAPR-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1-naphthyl-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848201.png)
![N-(4-chlorobenzyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848209.png)
![N-allyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848214.png)

![N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848229.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3848250.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848266.png)
![N,N-diethyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848270.png)
![N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848273.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B3848286.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848287.png)
![N-(3-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848292.png)
![N-allyl-2-[2-(3-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848297.png)